3,3',4,4'-Tetrachlorobiphenyl

Environmental Toxicology Risk Assessment Dioxin-Like Compounds

Select 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) as a critical non-ortho coplanar AhR agonist with a defined WHO TEF of 0.0001. Its intermediate potency enables robust CYP1A induction (in vivo ED50 134 μg/kg in fish) without saturating AhR, ideal for comparative toxicology and immunotoxicity studies. Preferential partitioning into thymic and adipose tissue makes it a superior tool for investigating thymic atrophy mechanisms. Essential calibration standard for DR-CALUX and GC-MS TEQ quantification. Choose this compound for reproducible, quantifiable AhR-mediated research.

Molecular Formula C12H6Cl4
Molecular Weight 292 g/mol
CAS No. 32598-13-3
Cat. No. B1197948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',4,4'-Tetrachlorobiphenyl
CAS32598-13-3
Synonyms3,3',4,4'-tetrachlorobiphenyl
3,4,3',4'-tetrachlorobiphenyl
3,4,3',4'-tetrachlorobiphenyl, 4,4'-(36)Cl-labeled
PCB 77
PCB-77
Molecular FormulaC12H6Cl4
Molecular Weight292 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H
InChIKeyUQMGJOKDKOLIDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.95e-09 M
18.0X10-2 MG/L WATER

Understanding 3,3',4,4'-Tetrachlorobiphenyl (PCB 77, CAS 32598-13-3): A Non-ortho Coplanar PCB for AhR Research


3,3',4,4'-Tetrachlorobiphenyl (PCB 77, CAS 32598-13-3) is a specific dioxin-like, non-ortho substituted polychlorinated biphenyl congener [1]. It is a tetrachlorobiphenyl with chlorine substitutions at the 3, 3', 4, and 4' positions, which confer a relatively planar molecular conformation [2]. This structural feature allows PCB 77 to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor central to the toxicity of many halogenated aromatic hydrocarbons [3]. As a reference compound within the class of coplanar PCBs, it is primarily utilized in environmental toxicology and pharmacology research to investigate AhR-mediated signaling pathways, cytochrome P450 (CYP1A) enzyme induction, and associated toxicities such as immunotoxicity and developmental effects [4].

The Critical Need for 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) Over Other PCB Congeners in Research


Substituting 3,3',4,4'-tetrachlorobiphenyl (PCB 77) with other polychlorinated biphenyls (PCBs) in experimental or industrial contexts is not scientifically valid due to profound structure-dependent differences in biological activity and potency. For instance, the non-ortho coplanar PCB 77 has a Toxic Equivalency Factor (TEF) of 0.0001, which is three orders of magnitude less potent than the closely related pentachloro analog PCB 126 (TEF = 0.1) and 100 times less potent than the prototypical AhR agonist 2,3,7,8-TCDD (TEF = 1.0) [1][2]. Conversely, ortho-substituted PCBs like PCB 153 are generally not AhR agonists and show little to no effect on AhR-mediated endpoints [3]. Even among tetrachlorinated isomers, significant toxicological divergence exists; for example, the non-coplanar 2,2',5,5'-tetrachlorobiphenyl isomer does not induce thymic atrophy in vivo, a hallmark effect of PCB 77 exposure [4]. These quantitative differences in receptor activation and subsequent biological responses preclude any assumption of functional interchangeability.

Quantitative Evidence Guide: Differentiating 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) from Key Comparators


Comparative AhR-Mediated Potency: WHO Toxic Equivalency Factor (TEF) for PCB 77

PCB 77 is classified as a dioxin-like compound with a WHO Toxic Equivalency Factor (TEF) of 0.0001, quantifying its potency relative to 2,3,7,8-TCDD [1]. This is 1000-fold less potent than the related coplanar congener PCB 126 (TEF = 0.1) and 300-fold less potent than PCB 169 (TEF = 0.03), but 3.3-fold more potent than mono-ortho PCBs like PCB 105 (TEF = 0.00003) [1]. This TEF value is a critical weight-of-evidence metric used globally for human health and ecological risk assessments of complex mixtures, enabling precise quantification of PCB 77's contribution to total dioxin-like toxicity [2].

Environmental Toxicology Risk Assessment Dioxin-Like Compounds

Comparative in vivo CYP1A Enzyme Induction (EROD Activity) in Rainbow Trout

In rainbow trout, the in vivo potency for inducing hepatic EROD activity differs substantially between coplanar PCB congeners. The ED50 for PCB 77 is 134 μg/kg, which is approximately 23-fold higher (i.e., less potent) than the ED50 of 5.82 μg/kg for PCB 126, and 1.4-fold higher than the ED50 of 93.7 μg/kg for PCB 169 [1]. The resulting TCDD-TEFs based on EROD activity were calculated as 0.0006 for PCB 77, 0.0014 for PCB 126, and 0.0003 for PCB 169 [1]. Notably, ortho-substituted PCBs like PCB 105 and PCB 118 did not induce CYP1A activity in this model [1].

Ecotoxicology Biomarker CYP1A Induction

Comparative in vitro Inhibition of Intercellular Communication (Gap Junctional Intercellular Communication)

PCB 77 inhibits gap junctional intercellular communication (GJIC) in mouse hepatoma cells (Hepa1c1c7), an in vitro hallmark of tumor promotion. Its potency is quantitatively distinct from both the reference compound TCDD and another coplanar PCB. The EC50 for inhibition of GJIC by PCB 77 is 2-5 nM, which is approximately 40- to 50-fold less potent than TCDD (EC50 = 50-100 pM), but 2- to 7.5-fold more potent than the hexachlorinated analog 3,3',4,4',5,5'-HCB (EC50 = 10-15 nM) [1]. This same rank order of potency was also observed for induction of EROD activity in the same cell line [1].

Cell Biology Tumor Promotion In Vitro Toxicology

Comparative Developmental Toxicity in Avian Model (Japanese Quail)

The developmental toxicity of PCB 77 is significantly lower than that of the more potent congener PCB 126 in a Japanese quail in ovo exposure model. While a clear dose-dependent increase in embryonic mortality was observed for PCB 126, no such dose-response relationship for mortality was seen with PCB 77 treatment, even at comparable or higher administered doses [1]. PCB 77 exposure resulted in sublethal effects but did not cause the significant increase in mortality observed with PCB 126 and environmentally relevant PCB mixtures [1].

Developmental Toxicology Avian Model In Ovo Exposure

Comparative Pharmacokinetics and Tissue Partitioning in Mice

The pharmacokinetic profile of PCB 77 shows key differences in tissue distribution compared to another tetrachlorinated isomer, 2,2',5,5'-TCB. While the elimination half-life is similar between the two congeners (ranging from 1.07 to 2.60 days for PCB 77 vs. 1.64 to 2.90 days for 2,2',5,5'-TCB) [1], PCB 77 exhibits substantially greater partitioning from serum into adipose, liver, and thymic tissues [1]. This differential tissue distribution is linked to its specific toxicity, as thymic atrophy was observed at lower doses and tissue concentrations of PCB 77 compared to those required for hepatotoxicity [1]. In contrast, 2,2',5,5'-TCB did not produce these toxic effects despite achieving equivalent or higher tissue concentrations [1].

Pharmacokinetics ADME Tissue Distribution

Recommended Research Applications for 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) Based on Evidence


Mechanistic Studies of Moderate-Potency AhR Activation

PCB 77 serves as an ideal intermediate-potency agonist for investigating the full spectrum of AhR signaling. With a TEF of 0.0001 and an in vivo CYP1A induction ED50 of 134 μg/kg in fish, it provides a robust but not saturating activation of the AhR pathway [1][2]. This makes it suitable for studies where the extreme potency of TCDD (TEF=1.0) or PCB 126 (TEF=0.1) may obscure subtle, non-linear, or adaptive cellular responses.

In Vivo Studies of Immunotoxicity and Tissue-Specific Effects

The distinct pharmacokinetic profile of PCB 77, characterized by enhanced partitioning into thymic and adipose tissue, makes it a specific tool for studying immunotoxicity, particularly thymic atrophy [3]. This property, combined with its quantifiable AhR-mediated potency, allows for well-controlled in vivo studies to dissect the role of tissue distribution versus receptor activation in driving organ-specific toxicities, unlike other tetrachlorobiphenyl isomers such as 2,2',5,5'-TCB.

Calibration Standard for Bioanalytical and Environmental Monitoring Assays

Due to its well-defined WHO TEF of 0.0001 and its role as a key dioxin-like PCB in environmental mixtures, PCB 77 is an essential calibration standard for analytical methods quantifying dioxin-like activity [1]. It is a necessary reference compound in cell-based bioassays (e.g., DR-CALUX, H4IIE-luc) and for validating instrumental analyses (GC-MS) used to calculate Toxic Equivalency Quotients (TEQs) in environmental and biological samples [2].

Investigating Species-Specific Differences in CYP1A Induction

The quantitative differences in TEFs for PCB 77 between species (e.g., WHO mammalian TEF of 0.0001 vs. rainbow trout EROD-based TEF of 0.0006) make it a valuable probe for comparative toxicology studies [1][2]. Researchers can utilize PCB 77 to explore the molecular basis for species-specific sensitivity to AhR agonists, which is crucial for cross-species extrapolation in risk assessment.

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